
2-Amino-5-bromo-4-methoxyphenol
Description
2-Amino-5-bromo-4-methoxyphenol is a halogenated aromatic compound featuring an amino (-NH₂), bromo (-Br), and methoxy (-OCH₃) substituent on a phenol backbone. For instance, related bromo-methoxy-substituted azo compounds exhibit antimicrobial activity , implying that this compound may share similar bioactive properties.
Properties
Molecular Formula |
C7H8BrNO2 |
---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
2-amino-5-bromo-4-methoxyphenol |
InChI |
InChI=1S/C7H8BrNO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,9H2,1H3 |
InChI Key |
CYGOVVPRDLQBGW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-4-methoxyphenol typically involves multi-step reactions. One common method includes the nitration of a precursor compound, followed by reduction to form the amino group, and finally bromination to introduce the bromine atom . The reaction conditions often involve the use of strong acids and bases, as well as specific solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can modify the amino group or other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like bromine, chlorine, and various electrophiles are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of halogenated or alkylated derivatives .
Scientific Research Applications
2-Amino-5-bromo-4-methoxyphenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-4-methoxyphenol involves its interaction with specific molecular targets. The amino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and exert various effects, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key distinguishing features are its substituent positions and functional groups. Below is a comparison with structurally related compounds (Table 1):
Table 1: Structural Comparison of 2-Amino-5-bromo-4-methoxyphenol and Analogs
Key Observations :
- Functional Group Impact: The addition of a carboxylic acid group in 2-Amino-5-bromo-4-methoxybenzoic acid improves water solubility but may reduce membrane permeability in biological systems .
- Positional Isomerism: 2-Bromo-4'-methoxyacetophenone demonstrates how substituent positions (e.g., methoxy at 4' vs. 4 in the target compound) influence steric and electronic properties, affecting crystallization and reactivity .
Physicochemical Properties
- Polarity: The methoxy group in this compound increases hydrophobicity compared to its carboxylic acid analog, which may favor lipid solubility and bioavailability.
- Stability: Chloro-substituted analogs (e.g., 2-Amino-5-bromo-4-chlorophenol) are less prone to oxidative degradation than methoxy derivatives due to the stronger C-Cl bond .
Research Findings and Implications
- Synthetic Challenges: Introducing methoxy groups at specific positions often requires protective strategies, as seen in the synthesis of Methyl 4-amino-5-bromo-2-methoxybenzoate .
- Toxicity Considerations: Brominated phenols (e.g., 2-Bromo-4'-methoxyacetophenone) require careful handling due to skin and eye irritation risks, as noted in safety protocols .
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